1-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]prop-2-en-1-one
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Overview
Description
1-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]prop-2-en-1-one is a compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]prop-2-en-1-one typically involves the cyclization of an amidoxime with an appropriate acylating agent. One common method is the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring. This reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of oxadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide
Major Products:
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and enzyme inhibitor.
Industry: Utilized in the development of new materials with unique properties, such as energetic materials and fluorescent dyes
Mechanism of Action
The mechanism of action of 1-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, oxadiazole derivatives have been shown to inhibit enzymes like 3-hydroxykynurenine transaminase, which plays a role in the kynurenine pathway. This inhibition can lead to the disruption of metabolic processes and the induction of cell death in certain organisms .
Comparison with Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: Known for their pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Oxadiazole-derived energetic compounds: Used in the development of high-energy materials.
Uniqueness: 1-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]prop-2-en-1-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-2-10(15)14-7-5-3-4-6-9(14)11-12-8-16-13-11/h2,8-9H,1,3-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWVPKNJGOGVII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCCCC1C2=NOC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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